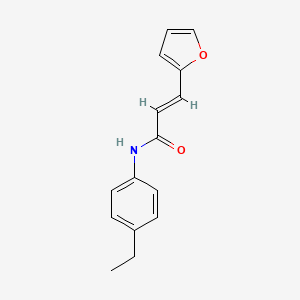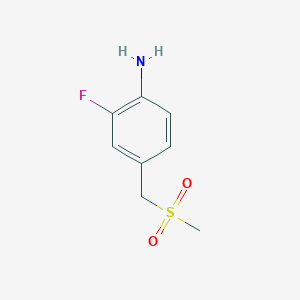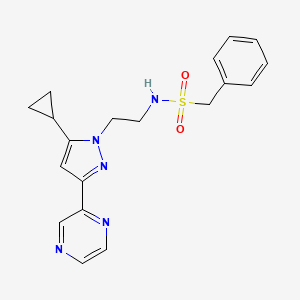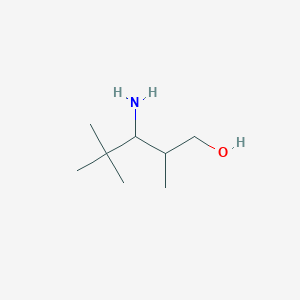![molecular formula C22H24FN3O3S B2891324 Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 924129-65-7](/img/structure/B2891324.png)
Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound notable for its multi-functional groups and the diversity of its chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves multiple steps, typically starting with the preparation of intermediates that incorporate the core pyrido[2,3-d]pyrimidine structure. The process usually entails:
Formation of the Pyrido[2,3-d]pyrimidine Core: Using reagents such as ammonium acetate and appropriate nitriles under reflux conditions.
Addition of Allyl, Butylthio, and Fluorophenyl Groups: Through substitution reactions involving halogenated precursors and thiolates, facilitated by base catalysts and elevated temperatures.
Industrial Production Methods
Industrial production scales up these laboratory methods, optimizing for cost-efficiency and yield:
Catalytic Processes: Employing catalysts like palladium on carbon for hydrogenation steps to improve reaction rates and product purity.
Flow Chemistry Techniques: Utilizing continuous flow reactors to enhance the efficiency and scalability of the synthesis process while ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Often with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Particularly nucleophilic substitution, facilitated by bases like sodium hydride in polar aprotic solvents.
Common Reagents and Conditions
The typical reagents and conditions include:
Bases: Sodium hydride, potassium carbonate.
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, palladium on carbon.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Hydroxy derivatives.
Substitution Products: Compounds where the butylthio or allyl groups are replaced by nucleophiles.
Scientific Research Applications
Chemistry
This compound is a valuable building block in organic synthesis, contributing to the development of new materials and chemical entities due to its reactivity and structural features.
Biology
Its structure makes it a candidate for investigation in biochemical pathways, particularly those involving enzymatic modifications of the fluorophenyl and butylthio groups.
Medicine
Potential medicinal applications include its use as a scaffold for developing pharmaceuticals targeting diseases modulated by pyrimidine derivatives.
Industry
Industrially, it could serve as an intermediate in the synthesis of agrochemicals, dyes, and other specialized chemicals.
Mechanism of Action
The mechanism by which Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects involves:
Molecular Targets: Interactions with enzyme active sites where the fluorophenyl group can engage in pi-stacking, and the butylthio group can undergo metabolic transformations.
Pathways: Modulation of pathways related to pyrimidine metabolism and signaling, impacting cellular processes like DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Allyl 2-(ethylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Allyl 2-(butylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-ethyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Uniqueness
Compared to its analogs, Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is unique due to:
Fluorophenyl Group: Provides distinct reactivity and biological activity.
Butylthio Group: Enhances lipophilicity, potentially affecting membrane permeability and metabolic stability.
This compound's complex structure and diverse functional groups make it a subject of intense study, promising significant advancements in various scientific fields.
Properties
IUPAC Name |
prop-2-enyl 2-butylsulfanyl-5-(3-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-4-6-11-30-22-25-19-18(20(27)26-22)17(14-8-7-9-15(23)12-14)16(13(3)24-19)21(28)29-10-5-2/h5,7-9,12,17H,2,4,6,10-11H2,1,3H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNALJUZBPOANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=CC=C3)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2891241.png)
![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2891250.png)
![1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2891252.png)

![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)


![1-[4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2891259.png)
![N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2891260.png)
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2891262.png)
